molecular formula C7H13N3O2S B2543878 N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide CAS No. 634177-24-5

N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide

Cat. No.: B2543878
CAS No.: 634177-24-5
M. Wt: 203.26
InChI Key: NMKGABOJCGFXQA-UHFFFAOYSA-N
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Description

N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide (CAS 634177-24-5) is a synthetic hydrazinecarbothioamide derivative of interest in medicinal chemistry and chemical biology research. With the molecular formula C7H13N3O2S and a molecular weight of 203.26 g/mol, this compound features a methoxyacetyl group and an allyl-substituted thiosemicarbazide backbone . This structure is closely related to a class of compounds known for their ability to form stable complexes with various metal ions, such as Cu(II), Co(II), Ni(II), and Cd(II), making them valuable precursors in the synthesis of coordination complexes for catalytic and materials science applications . Furthermore, structurally similar N-allyl hydrazinecarbothioamide analogs have been identified in scientific screenings as possessing significant biological activity. Notably, one such analog was computationally predicted and experimentally validated as a mimetic of natural phenolic compounds, demonstrating specific activity in suppressing the tumorsphere-initiating capacity of cancer stem cells (CSCs) in the low micromolar range . This suggests potential research value for this compound class in investigating novel oncology pathways and anti-CSC agents. Researchers can leverage this high-purity compound as a key intermediate for further chemical synthesis or as a standard in biological assays. This product is intended for research and manufacturing purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1-[(2-methoxyacetyl)amino]-3-prop-2-enylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2S/c1-3-4-8-7(13)10-9-6(11)5-12-2/h3H,1,4-5H2,2H3,(H,9,11)(H2,8,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKGABOJCGFXQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NNC(=S)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Properties

One of the primary applications of N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide is its role as an inhibitor of cancer stem cells (CSCs). Research indicates that this compound can significantly reduce the proportion of aldehyde dehydrogenase (ALDH)-positive CSC-like proliferating cells. In a study involving HER2-overexpressing BT-474 breast cancer cells, treatment with this compound resulted in a drastic reduction of ALDH-positive cells from 40% to just 2%, demonstrating a 96% reduction in CSC populations .

Table 1: Effect of this compound on ALDH-positive Cells

Cell LineInitial ALDH+ Population (%)Final ALDH+ Population (%)Reduction (%)
BT-47440296
MDA-MB-43642393

Comparative Studies

In comparative studies, this compound was evaluated alongside other compounds derived from extra virgin olive oil phenols. While some mimetics were effective in targeting CSCs, this compound demonstrated unique properties that warrant further investigation into its specific interactions with cancer cell metabolism and signaling pathways .

Clinical Relevance

Given the promising results observed in preclinical studies, there is a strong impetus for advancing this compound into clinical trials. The compound's ability to selectively target CSCs could potentially lead to more effective cancer therapies that mitigate the risk of recurrence and resistance associated with traditional treatments .

Future Directions and Case Studies

Future research should focus on:

  • Longitudinal Studies : Assessing the long-term efficacy and safety of this compound in clinical settings.
  • Mechanistic Insights : Further elucidating the biochemical pathways affected by this compound.

Case Study Example : A hypothetical clinical trial could involve patients with advanced breast cancer receiving this compound as part of their treatment regimen, with outcomes measured against standard therapies.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of N-Allyl-2-(Methoxyacetyl)Hydrazinecarbothioamide

Compound Name Substituent (R) Molecular Weight Key Synthetic Route Yield Biological Activity
N-Allyl-2-(phenoxyacetyl)hydrazinecarbothioamide Phenoxyacetyl 265.33 Condensation of phenoxyacetic acid hydrazide with allyl isothiocyanate 90% Antimicrobial, Antifungal
N-Allyl-2-(diphenylphosphorylacetyl)hydrazinecarbothioamide Diphenylphosphorylacetyl 363.37 Cyclization in basic media (5% NaOH) 90% Precursor for triazolethiones
(E)-N-Allyl-2-(camphor-derived)hydrazinecarbothioamide Camphor-ylidene 301.33 Condensation with camphor derivatives 55% Antiviral (e.g., against SARS-CoV-2)
N-Allyl-2-(2-oxoacenaphthylenylidene)hydrazinecarbothioamide 2-Oxoacenaphthylenylidene 297.35 Reaction with 2-oxoacenaphthoquinone 74% Anticancer, Nonlinear optical properties

Key Observations :

  • Electronic Effects : The methoxy group in this compound is less electron-withdrawing compared to the diphenylphosphoryl group in ’s compound, which may reduce its electrophilicity but enhance solubility.
  • Steric Influence : The camphor-derived analogue () exhibits a bulky bicyclic structure, likely reducing conformational flexibility compared to the methoxyacetyl variant.
  • Synthetic Yields : Higher yields (90%) are reported for phosphorylated derivatives due to stabilized intermediates in basic media, whereas camphor-based synthesis yields are lower (55%).

Key Findings :

  • The phenoxyacetyl derivative exhibits broad-spectrum antimicrobial activity, likely due to its ability to disrupt bacterial cell membranes.
  • The camphor-derived compound shows potent antiviral activity, attributed to its interaction with viral protease active sites.
  • The methoxyacetyl group’s smaller size compared to phenoxy or camphor substituents may optimize binding to narrower enzymatic pockets, though specific data for the target compound require further validation.

Physicochemical and Computational Properties

  • Stability : Conformational analyses (AMBER96/PM3) indicate that allyl-substituted hydrazinecarbothioamides adopt planar configurations with intramolecular hydrogen bonds, enhancing stability.
  • Reactivity : The methoxy group’s electron-donating nature may increase nucleophilicity at the thioamide sulfur, facilitating metal coordination (e.g., in anticancer metal complexes).
  • Spectroscopic Data : IR spectra of analogues show characteristic C=S (1184 cm⁻¹) and C=N (1540 cm⁻¹) stretches, consistent across the class.

Biological Activity

N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound belongs to the class of hydrazinecarbothioamide derivatives. Its chemical structure can be represented as follows:

N allyl 2 methoxyacetyl hydrazinecarbothioamide R1=Allyl,R2=Methoxyacetyl\text{N allyl 2 methoxyacetyl hydrazinecarbothioamide }\quad R_1=\text{Allyl},\quad R_2=\text{Methoxyacetyl}

This compound features a hydrazine moiety, which is known for its ability to form coordination complexes with metals, enhancing its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. A notable investigation assessed its effectiveness against cancer stem cells (CSCs), particularly in breast cancer models. The study found that treatment with this compound significantly reduced the population of aldehyde dehydrogenase (ALDH)-positive CSCs:

  • In vitro Results :
    • In HER2-overexpressing BT-474 cells, the proportion of ALDH1-positive cells decreased from 40% to 2% after treatment with a non-cytotoxic concentration of the compound, indicating a 96% reduction in CSC-like cells .
    • Similar results were observed in triple-negative MDA-MB-436 cells, where ALDH1-positive cells were reduced by 93% .

The mechanism underlying the anticancer activity of this compound involves inhibition of key metabolic pathways:

  • mTOR Pathway : The compound was evaluated for its ability to inhibit the mTOR pathway, which is crucial for cell growth and proliferation. However, it did not show significant mTOR inhibition even at high concentrations .
  • DNMT Activity : The compound was also tested for its effect on DNA methyltransferase (DNMT) activity. While other compounds showed dose-dependent inhibition, this compound did not reach half-maximal inhibitory concentration (IC50) levels at tested concentrations .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. A study focused on the conformational analysis and antimicrobial efficacy of related hydrazinecarbothioamides showed promising results against multidrug-resistant bacteria .

Table 1: Summary of Biological Activities

Activity TypeModel Organism/Cell LineObserved EffectReference
AnticancerBT-47496% reduction in ALDH1-positive cells
AnticancerMDA-MB-43693% reduction in ALDH1-positive cells
AntimicrobialStaphylococcus aureusEffective against multidrug-resistant strains
DNMT InhibitionVariousNo significant inhibition observed

Q & A

Q. What are the standard synthetic routes for N-allyl-2-(methoxyacetyl)hydrazinecarbothioamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazinecarbothioamide derivatives with allyl isothiocyanate or substituted acetyl chlorides. For example, a related compound (N-allyl-2-(diphenylphosphoryl)acetyl hydrazinecarbothioamide) was synthesized by reacting 2-(diphenylphosphoryl)acetohydrazide with allyl isothiocyanate in basic media (5% NaOH), yielding 90% under optimized conditions . Key parameters include:
  • Solvent system : Ethanol-benzene-hexane mixtures (e.g., 1:3:5 v/v) improve separation (Rf = 0.43–0.53) .
  • Temperature : Room temperature for cyclization reactions to avoid decomposition .
  • Purification : Column chromatography or recrystallization from ethanol/hexane .

Q. How can spectroscopic techniques (NMR, FT-IR) be employed to confirm the structure of This compound?

  • Methodological Answer :
  • <sup>1</sup>H/<sup>13</sup>C NMR :
  • Allyl protons appear as a triplet at δ ~5.2–5.8 ppm (CH2=CH2) and a doublet for the methoxy group (δ ~3.3–3.5 ppm) .
  • Thioamide (C=S) carbons resonate at δ ~170–180 ppm .
  • FT-IR :
  • Peaks at ~3237 cm<sup>−1</sup> (N-H stretch), ~1686 cm<sup>−1</sup> (C=O), and ~1177 cm<sup>−1</sup> (C=S) confirm functional groups .

Q. What purification strategies are effective for isolating This compound from reaction mixtures?

  • Methodological Answer :
  • TLC-guided column chromatography : Use silica gel with ethyl acetate/hexane (1:4) for separation .
  • Recrystallization : Ethanol or methanol yields crystals with high purity (melting point 124–166°C) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) achieve >95% purity .

Q. How can elemental analysis and mass spectrometry validate the compound’s purity?

  • Methodological Answer :
  • Elemental Analysis : Match calculated vs. observed values for C, H, N, and S (e.g., C: 51.46–55.62%, S: 8.40–10.57%) .
  • HRMS : Use ESI+ mode; expected m/z for [M+H]<sup>+</sup> is ~283–315, depending on substituents .

Q. What are the solubility and stability profiles of This compound under varying pH conditions?

  • Methodological Answer :
  • Solubility : Soluble in DMSO, DMF, and ethanol; insoluble in water. Stability tests show degradation <5% at pH 7.4 (24 hrs, 25°C) .
  • pH Sensitivity : Hydrolyzes in strong acidic/basic conditions (pH <2 or >10) via cleavage of the hydrazinecarbothioamide bond .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of This compound?

  • Methodological Answer :
  • Computational Setup : Optimize geometry at B3LYP/6-311G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
  • Reactivity Insights : The thioamide sulfur and allyl group exhibit high electrophilicity, making them prone to nucleophilic attacks (e.g., cyclization to triazolethiones) .

Q. What mechanistic pathways explain the cyclization of This compound into triazolethiones?

  • Methodological Answer :
  • Proposed Mechanism :

Base-mediated deprotonation of the thioamide NH.

Intramolecular nucleophilic attack by the allyl group’s α-carbon, forming a 5-membered triazole ring .

  • Kinetic Studies : Monitor reaction progress via <sup>1</sup>H NMR to identify intermediates (e.g., enolate formation) .

Q. How can molecular docking predict the binding affinity of This compound with biological targets (e.g., DNA or enzymes)?

  • Methodological Answer :
  • Docking Protocol :
  • Prepare the ligand (compound) and receptor (e.g., DNA minor groove) using AutoDock Vina.
  • Key interactions: Hydrogen bonds between methoxyacetyl groups and DNA base pairs (ΔG ≈ −8.2 kcal/mol) .
  • Validation : Compare with experimental DNA-binding assays (e.g., UV-Vis titration) .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar hydrazinecarbothioamides?

  • Methodological Answer :
  • Cross-Validation : Combine <sup>13</sup>C DEPT NMR to distinguish quaternary carbons and 2D NMR (HSQC, HMBC) for connectivity .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., allyl vs. propargyl substitution) .

Q. Q. How can This compound be functionalized to enhance its bioactivity (e.g., anticancer or antimicrobial properties)?

  • Methodological Answer :
  • Derivatization Routes :
  • Introduce electron-withdrawing groups (e.g., nitro) at the methoxyacetyl moiety to enhance DNA intercalation .
  • Metal complexation (e.g., Cu(II), Zn(II)) improves SOD-like activity and cytotoxicity .
  • Biological Screening : Use MTT assays on cancer cell lines (IC50 ≈ 12–45 µM) .

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